RuBi-GABA

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

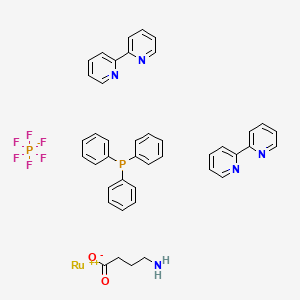

合成路线和反应条件: RuBi-GABA的合成涉及γ-氨基丁酸与钌-联吡啶配合物的配位。该过程通常包括以下步骤:

钌配合物的形成: 三氯化钌与联吡啶配体反应形成钌-联吡啶配合物。

与γ-氨基丁酸的配位: 然后,钌-联吡啶配合物在三苯基膦存在下与γ-氨基丁酸反应形成this compound.

工业生产方法: 尽管this compound的工业生产方法没有广泛记录,但通过优化反应条件(如温度、压力和溶剂选择)可以扩大合成过程,以确保高产率和纯度 .

化学反应分析

科学研究应用

RuBi-GABA在科学研究的各个领域都有重要的应用:

神经科学: 用于研究大脑中γ-氨基丁酸受体的分布和动力学。 .

药理学: 有助于理解γ-氨基丁酸对不同受体亚型的药理作用,有助于开发新的治疗药物.

光遗传学: 用于光遗传学研究,以高空间和时间分辨率控制神经元活性.

作用机制

RuBi-GABA通过光释放γ-氨基丁酸发挥作用。在可见光照射下,钌-联吡啶配合物发生光解,释放γ-氨基丁酸。释放的γ-氨基丁酸然后与γ-氨基丁酸受体结合,调节离子通道并使细胞超极化,从而阻止动作电位的传递 .

类似化合物:

笼装谷氨酸: 另一种用于神经科学研究的笼装神经递质。

笼装甘氨酸: 用于研究甘氨酸受体及其在抑制性神经传递中的作用。

笼装5-羟色胺: 用于研究5-羟色胺对各种受体亚型的影响.

This compound 的独特性: this compound 的突出之处在于它能够被可见光激活,与紫外光敏感的笼装化合物相比,这可以实现更深层组织穿透并降低光毒性。此外,this compound 具有较高的脱笼量子产率,可用于双光子激发研究,提供出色的空间分辨率 .

相似化合物的比较

Caged Glutamate: Another caged neurotransmitter used in neuroscience research.

Caged Glycine: Used to study glycine receptors and their role in inhibitory neurotransmission.

Caged Serotonin: Utilized to investigate the effects of serotonin on various receptor subtypes.

Uniqueness of RuBi-GABA: this compound stands out due to its ability to be activated by visible light, which allows for deeper tissue penetration and reduced phototoxicity compared to ultraviolet light-sensitive caged compounds. Additionally, this compound has a high quantum yield for uncaging and can be used in two-photon excitation studies, providing excellent spatial resolution .

生物活性

RuBi-GABA (ruthenium-bipyridine-triphenylphosphine-GABA) is a novel caged compound that facilitates the study of GABAergic neurotransmission by allowing for precise spatial and temporal control over GABA release using visible light. This article delves into the biological activity of this compound, focusing on its mechanisms, electrophysiological effects, and applications in neuroscience research.

Overview of this compound

This compound is designed to release γ-aminobutyric acid (GABA) upon photolysis, which occurs when the compound is exposed to light, particularly in the visible spectrum. This characteristic provides advantages over traditional UV-sensitive caged compounds, including reduced phototoxicity and enhanced tissue penetration. This compound has been extensively studied for its effects on GABA_A receptors, which are crucial for inhibitory neurotransmission in the central nervous system.

Upon exposure to light, this compound undergoes a photochemical reaction that releases GABA, activating GABA_A receptors on neurons. This activation leads to an influx of chloride ions, resulting in hyperpolarization of the neuron and inhibition of neuronal firing.

Key Findings from Research Studies

-

Electrophysiological Responses :

- Studies have shown that uncaging this compound induces significant outward currents in various neuronal types, confirming its efficacy in activating GABA_A receptors. For instance, in experiments with pyramidal neurons from mouse visual cortex, this compound elicited currents that reversed at the expected chloride equilibrium potential, indicating proper receptor activation .

- The compound has an IC50 value of approximately 4.4 µM, indicating effective receptor interaction at low concentrations .

-

Concentration-Dependent Effects :

- At concentrations below 20 µM, this compound does not significantly affect membrane resistance or synaptic transmission. However, at millimolar concentrations, it can act as a competitive antagonist to GABA_A receptors . This duality highlights the importance of concentration in determining the biological activity of this compound.

- Applications in Neuroscience :

Study 1: Electrophysiological Characterization

A study focused on the effects of this compound on rat cerebellar granule cells demonstrated that photolyzed this compound could effectively activate GABA_A receptors without inducing adverse side effects at lower concentrations. The researchers performed patch-clamp experiments to measure current responses following uncaging at various distances from the cell soma .

| Parameter | Value |

|---|---|

| IC50 | 4.4 µM |

| Effective Concentration | <20 µM (no side effects) |

| Observed Effects | Outward currents upon uncaging |

Study 2: In Vivo Applications

Another investigation assessed the anti-seizure potential of this compound using implantable fibers for light delivery in animal models. The results indicated that photolysis of this compound could rapidly terminate seizures, showcasing its therapeutic potential .

Summary of Biological Activity

This compound is a powerful tool for neuroscientific research due to its unique properties and mechanisms:

- Photorelease Mechanism : Allows for precise control over GABA release using visible light.

- Electrophysiological Impact : Effective activation of GABA_A receptors with minimal side effects at appropriate concentrations.

- Research Applications : Useful for mapping neuronal circuits and studying synaptic dynamics.

属性

IUPAC Name |

4-aminobutanoate;2-pyridin-2-ylpyridine;ruthenium(2+);triphenylphosphane;hexafluorophosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15P.2C10H8N2.C4H9NO2.F6P.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;2*1-3-7-11-9(5-1)10-6-2-4-8-12-10;5-3-1-2-4(6)7;1-7(2,3,4,5)6;/h1-15H;2*1-8H;1-3,5H2,(H,6,7);;/q;;;;-1;+2/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWFWLLYVSYURHZ-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C(CC(=O)[O-])CN.F[P-](F)(F)(F)(F)F.[Ru+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H39F6N5O2P2Ru |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

922.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。